molecular formula C9H18N2O4S B2516278 tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate,Mixtureofdiastereomers CAS No. 1780622-49-2

tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate,Mixtureofdiastereomers

Cat. No.: B2516278
CAS No.: 1780622-49-2
M. Wt: 250.31
InChI Key: NNDORIZWDLLHLJ-UHFFFAOYSA-N
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Description

tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate,Mixtureofdiastereomers is a chemical compound with the molecular formula C9H18N2O4S. It is known for its unique structure, which includes a thiolane ring with an amino group and a carbamate group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiolane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate include:

Uniqueness

The uniqueness of tert-butylN-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate lies in its specific structure, which includes a thiolane ring with an amino group and a carbamate group. This structure imparts unique chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

IUPAC Name

tert-butyl N-(4-amino-1,1-dioxothiolan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDORIZWDLLHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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